molecular formula C20H20N2O2 B2853516 N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-28-6

N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2853516
CAS No.: 852368-28-6
M. Wt: 320.392
InChI Key: OIVRJPKUJCHNRF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. This compound features a unique structure that combines an indole moiety with a phenyl group substituted with methyl groups and an ethyl group attached to an oxoacetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, modulating their activity. The compound may exert its effects through:

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-4-22(15-10-9-13(2)14(3)11-15)20(24)19(23)17-12-21-18-8-6-5-7-16(17)18/h5-12,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVRJPKUJCHNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)C)C)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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